Cas no 898761-63-2 (5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one)

5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one is a fluorinated aromatic ketone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloroalkyl chain and a trifluoromethoxy-substituted phenyl ring, offering unique reactivity for further functionalization. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. The chloro substituent provides a handle for nucleophilic substitution or cross-coupling reactions, enabling diverse synthetic modifications. This compound is particularly useful as an intermediate in the development of bioactive molecules, where its balanced electronic and steric properties can influence target binding. High purity grades ensure reproducibility in research applications.
5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one structure
898761-63-2 structure
Product Name:5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
CAS No:898761-63-2
MF:C12H12ClF3O2
MW:280.670693397522
MDL:MFCD03844183
CID:994057
PubChem ID:24726778
Update Time:2025-10-24

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
    • 5-CHLORO-1-OXO-1-(4-TRIFLUOROMETHOXYPHENYL)PENTANE
    • 898761-63-2
    • DTXSID40645171
    • 5-chloro-1-(4-(trifluoromethoxy)phenyl)pentan-1-one
    • MFCD03844183
    • AKOS016022513
    • MS-20962
    • MDL: MFCD03844183
    • Inchi: 1S/C12H12ClF3O2/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)18-12(14,15)16/h4-7H,1-3,8H2
    • InChI Key: WBDKEBCXJABWKV-UHFFFAOYSA-N
    • SMILES: ClCCCCC(C1C=CC(=CC=1)OC(F)(F)F)=O

Computed Properties

  • Exact Mass: 280.04800
  • Monoisotopic Mass: 280.0477918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.262
  • Boiling Point: 329.7°C at 760 mmHg
  • Flash Point: 125.5°C
  • Refractive Index: 1.471
  • PSA: 26.30000
  • LogP: 4.17700

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206924-1g
5-chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
898761-63-2 97%
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£249.00 2022-03-01
Fluorochem
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5-chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
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Fluorochem
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abcr
AB366948-1 g
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane; 97%
898761-63-2
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€417.60 2022-08-31
abcr
AB366948-2 g
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abcr
AB366948-1g
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€469.20 2025-04-15
abcr
AB366948-2g
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898761-63-2 97%
2g
€747.30 2025-04-15
abcr
AB366948-5g
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane, 97%; .
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Key Organics Ltd
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5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
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Key Organics Ltd
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898761-63-2 >95%
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5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898761-63-2)5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
Order Number:A1197581
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):865.0
Email:sales@amadischem.com

Additional information on 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one

Professional Introduction to 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one (CAS No. 898761-63-2)

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one, with the CAS number 898761-63-2, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a chloro substituent and a trifluoromethoxy group on a phenyl ring, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry.

The molecular structure of 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one consists of a five-carbon chain with a ketone functional group at one end and a phenyl ring substituted with both a chloro and trifluoromethoxy group at the fourth position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for further investigation in drug discovery and synthesis.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms, such as those found in the trifluoromethoxy group. Fluorinated compounds are known for their enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The presence of the trifluoromethoxy group in 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one contributes to these advantageous properties, making it an attractive scaffold for designing new pharmaceutical agents.

The chloro substituent in the molecule also plays a crucial role in its reactivity and function. Chloro groups are frequently used in medicinal chemistry due to their ability to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. These reactions are essential for the synthesis of more complex molecules and can be leveraged to develop new therapeutic strategies.

Recent studies have highlighted the potential of 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one as a precursor in the synthesis of biologically active compounds. For instance, researchers have explored its use in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The combination of the chloro and trifluoromethoxy groups provides a versatile platform for modifying the molecule's pharmacological properties, allowing for fine-tuning of its activity against specific targets.

The compound's structural features also make it suitable for investigating interactions with biological receptors. The phenyl ring, with its electron-withdrawing trifluoromethoxy group, can influence the molecule's binding affinity and selectivity. This has led to investigations into its potential as an agonist or antagonist for various receptors involved in neurotransmission, metabolism, and immune responses.

In addition to its pharmaceutical applications, 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. The presence of fluorine atoms can enhance the material's stability and efficiency, making it valuable for developing next-generation electronic devices.

The synthesis of 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the desired molecular framework efficiently.

Ongoing research continues to explore new derivatives of 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one to further expand its utility. By modifying the substituents on the phenyl ring or altering the length of the carbon chain, scientists can generate libraries of compounds with tailored properties. These efforts are part of broader initiatives to accelerate drug discovery and develop innovative solutions for unmet medical needs.

The compound's role in chemical biology is also being examined. Researchers are investigating how modifications to its structure can influence its interactions with biological pathways, providing insights into disease mechanisms and potential therapeutic interventions. This interdisciplinary approach combines expertise from organic chemistry, medicinal chemistry, and biochemistry to drive innovation.

In conclusion, 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one (CAS No. 898761-63-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features, including the presence of both chloro and trifluoromethoxy groups, make it a valuable scaffold for developing new drugs and advanced materials. Continued research into this compound promises to yield further insights into its applications and contribute to advancements in health care and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898761-63-2)5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one
A1197581
Purity:99%
Quantity:5g
Price ($):865.0
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